3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound characterized by its unique molecular structure and biological properties. Its molecular formula is with a molecular weight of 178.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to histone deacetylase (HDAC) inhibition, which is relevant in neurodegenerative conditions such as Alzheimer's disease and other central nervous system disorders .
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline is classified as a hydrazine derivative and falls under the category of heterocyclic compounds. It is specifically noted for its HDAC inhibitory activity, making it a candidate for therapeutic applications in neurodegenerative diseases and other conditions mediated by HDAC enzymes .
The synthesis of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline typically involves the reaction of 5,6,7,8-tetrahydrocinnoline with hydrazine hydrate. This reaction can be facilitated by various catalysts under controlled conditions to optimize yield and purity.
One common method includes:
The molecular structure of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline features a tetrahydroquinoline backbone with a hydrazinyl group at the 3-position and a methyl group at the 6-position. The structural formula can be represented as follows:
Key structural data include:
This compound exhibits significant steric and electronic properties due to its heteroatoms and functional groups which influence its reactivity and biological activity .
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline is involved in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing related derivatives .
The mechanism of action of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline primarily revolves around its role as an HDAC inhibitor. By inhibiting HDAC enzymes, this compound can increase the acetylation levels of histones and non-histone proteins within cells. This process leads to altered gene expression profiles that can promote neuroprotection and reduce neurodegeneration.
Research indicates that compounds with similar structures have shown promising results in preclinical models for diseases characterized by tau protein accumulation, such as Alzheimer's disease . The inhibition of HDAC6 specifically has been linked to improved axonal stability due to increased acetylation of tubulin .
Chemical properties include its reactivity towards oxidation and its ability to form complexes with various substrates due to its hydrazinyl functional group .
3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline has potential applications in several scientific fields:
Its unique structure makes it a valuable compound for further exploration in drug development and therapeutic research targeting central nervous system disorders .
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3